molecular formula C18H18N4O B255493 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine

3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine

Cat. No.: B255493
M. Wt: 306.4 g/mol
InChI Key: KSVUUIHWLGWYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholino group attached to an aniline ring, with an iminoisoindoline moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine typically involves the reaction of ester magnesium enolates with phthalonitrile derivatives. This method is detailed in the synthesis of similar compounds, such as 2-(3-iminoisoindolin-1-ylidene)carboxylate derivatives . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen functionalities, while reduction could produce a more hydrogenated derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be used in the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-iminoisoindolin-1-ylidene)carboxylate derivatives: These compounds share a similar iminoisoindoline moiety but differ in their functional groups.

    N-(3-iminoisoindolin-1-ylidene)aniline derivatives: These compounds have a similar core structure but lack the morpholino group.

Uniqueness

3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine is unique due to its combination of the iminoisoindoline moiety and the morpholino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

(3E)-3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine

InChI

InChI=1S/C18H18N4O/c19-17-15-3-1-2-4-16(15)18(21-17)20-13-5-7-14(8-6-13)22-9-11-23-12-10-22/h1-8H,9-12H2,(H2,19,20,21)

InChI Key

KSVUUIHWLGWYPR-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/N=C/3\C4=CC=CC=C4C(=N3)N

SMILES

C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N

Origin of Product

United States

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